molecular formula C14H10Cl2N2O3 B5857649 N-(3,4-dichlorophenyl)-2-(4-nitrophenyl)acetamide

N-(3,4-dichlorophenyl)-2-(4-nitrophenyl)acetamide

Número de catálogo B5857649
Peso molecular: 325.1 g/mol
Clave InChI: WTWDOCFFMOGBCH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3,4-dichlorophenyl)-2-(4-nitrophenyl)acetamide, commonly known as Diclazuril, is a chemical compound that belongs to the benzeneacetamide class. It is a white crystalline powder that is soluble in water, ethanol, and methanol. Diclazuril is widely used in veterinary medicine as an antiprotozoal drug for the treatment of coccidiosis in various animal species, including poultry, cattle, and sheep.

Mecanismo De Acción

Diclazuril exerts its antiprotozoal activity by inhibiting the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA and RNA in coccidian parasites. This inhibition leads to the depletion of folate cofactors, which are essential for the survival and replication of these parasites. Diclazuril has a high affinity for the dihydrofolate reductase enzyme in coccidian parasites, but it has low affinity for the enzyme in mammalian cells, which makes it a selective inhibitor.
Biochemical and Physiological Effects:
Diclazuril has been shown to have minimal toxicity in animals and humans. It is rapidly absorbed and metabolized in the liver, and the metabolites are excreted in the urine and feces. Diclazuril has no significant effect on the growth and development of animals, and it does not cause any adverse effects on reproductive performance. However, it is important to note that Diclazuril is not approved for use in humans, and its safety and efficacy in humans have not been established.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Diclazuril has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of dihydrofolate reductase in coccidian parasites, which makes it a valuable tool for studying the biochemical and molecular mechanisms of these parasites. Diclazuril is also effective against a wide range of coccidian species, which makes it a versatile drug for studying different types of infections. However, there are some limitations to the use of Diclazuril in laboratory experiments. It is not approved for use in humans, which limits its potential applications in clinical research. Diclazuril is also relatively expensive, which may limit its availability for some research projects.

Direcciones Futuras

There are several future directions for the research and development of Diclazuril. One area of interest is the investigation of its potential use in the treatment of other parasitic infections, such as toxoplasmosis and cryptosporidiosis. Another area of interest is the development of new formulations and delivery methods for Diclazuril, which may improve its efficacy and reduce its cost. Additionally, further studies are needed to evaluate the safety and efficacy of Diclazuril in humans, which may lead to its approval for use in clinical settings.

Métodos De Síntesis

Diclazuril can be synthesized by the reaction of 3,4-dichloroaniline with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to obtain Diclazuril. The overall reaction scheme is shown below:

Aplicaciones Científicas De Investigación

Diclazuril has been extensively studied in scientific research for its antiprotozoal activity against coccidian parasites. It is a potent inhibitor of the enzyme dihydrofolate reductase, which is essential for the survival of these parasites. Diclazuril has been shown to be effective against a wide range of coccidian species, including Eimeria tenella, E. acervulina, E. maxima, and E. necatrix. It has also been investigated for its potential use in the treatment of other parasitic infections, such as toxoplasmosis and cryptosporidiosis.

Propiedades

IUPAC Name

N-(3,4-dichlorophenyl)-2-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O3/c15-12-6-3-10(8-13(12)16)17-14(19)7-9-1-4-11(5-2-9)18(20)21/h1-6,8H,7H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTWDOCFFMOGBCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dichlorophenyl)-2-(4-nitrophenyl)acetamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.